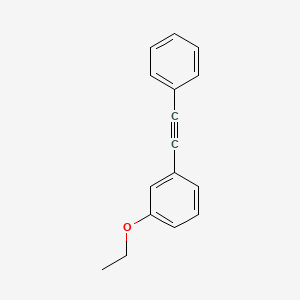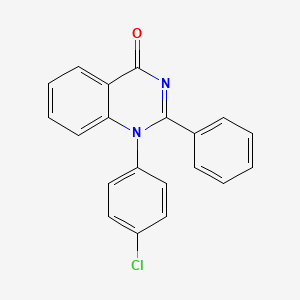
1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 4-chlorophenyl group and a phenyl group. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzophenone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring. The reaction conditions generally require refluxing the reactants in an appropriate solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities and properties.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound exhibits promising pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-3-dodecanoylthiourea: A thiourea-based compound with similar structural features.
3-((4-Chlorophenyl)selanyl)-1-methyl-1H-indole: A selenium-containing compound with antioxidant and anti-inflammatory properties.
(RS)-1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: A triazole derivative with potential antifungal activity.
Uniqueness
1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one is unique due to its quinazolinone core structure, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.
属性
分子式 |
C20H13ClN2O |
|---|---|
分子量 |
332.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H13ClN2O/c21-15-10-12-16(13-11-15)23-18-9-5-4-8-17(18)20(24)22-19(23)14-6-2-1-3-7-14/h1-13H |
InChI 键 |
YSQSVTYYXHGGEO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


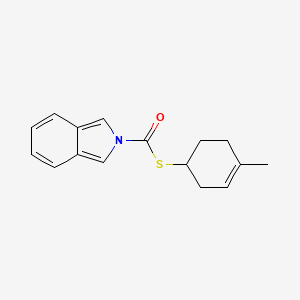

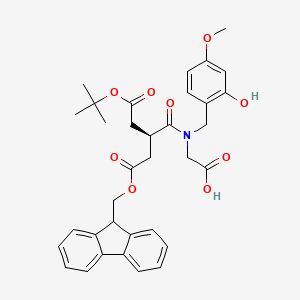
![Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI)](/img/structure/B13099631.png)

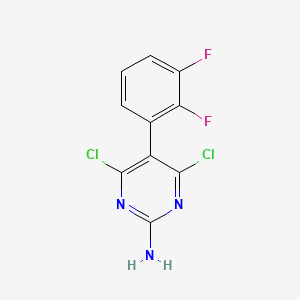
![6-Bromo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13099636.png)
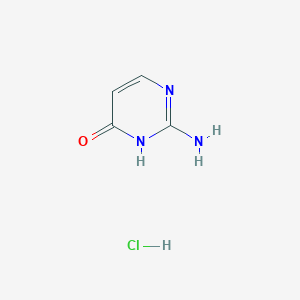
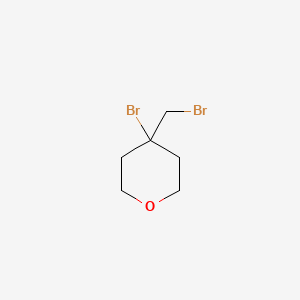
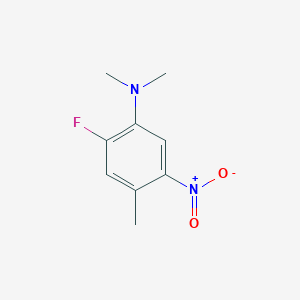
![4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)


